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Compound of Interest

Compound Name: Doxifluridine-d2

Cat. No.: B1502062

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of Doxifluridine-d2, a deuterated analog of
the antineoplastic agent Doxifluridine. The guide will focus on the precise location of the
deuterium labels, supported by available chemical data, and will delve into the analytical
methods used for its characterization and its metabolic pathway.

Introduction to Doxifluridine and Deuterium
Labeling

Doxifluridine (5'-deoxy-5-fluorouridine) is a second-generation nucleoside analog prodrug.[1] It
is converted in the body to the active anticancer agent 5-fluorouracil (5-FU), which then inhibits
DNA synthesis, particularly in rapidly dividing cancer cells.[2] Deuterium labeling involves the
strategic replacement of hydrogen atoms with their heavier, stable isotope, deuterium (2H or D).
This substitution can alter the pharmacokinetic profile of a drug, often by slowing down its
metabolism, which can lead to improved therapeutic efficacy and safety.[3][4]

Position of Deuterium Labeling in Doxifluridine-d2

Based on data from multiple chemical suppliers, Doxifluridine-d2 has the molecular formula
CoHoD2FN20s5 and the CAS number 84258-25-3.[5] The structural information, particularly the
SMILES string provided by MedChemExpress, O[C@H]1--INVALID-LINK--([H])O--INVALID-
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LINK--C([2H])[2H], definitively indicates that the two deuterium atoms are located on the methyl
group at the 5'-position of the ribose sugar moiety.

This specific placement of deuterium atoms is critical as it is away from the sites of enzymatic
conversion to 5-FU, thus preserving the prodrug's activation mechanism while potentially
influencing its metabolic stability at other sites.

Table 1: Chemical Identifiers for Doxifluridine-d2

Identifier Value Source(s)

5'-Deoxy-5-fluorouridine-5',5'-

Chemical Name 42 Inferred from structure
CAS Number 84258-25-3

Molecular Formula CoHoD2FN20s

Molecular Weight 248.20 g/mol

O[C@H]1--INVALID-LINK--
SMILES ([H])O--INVALID-LINK--C([2H])
[2H]

Experimental Characterization

Doxifluridine-d2 is primarily used as an internal standard for quantitative analysis by Nuclear
Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-
MS), or Liquid Chromatography-Mass Spectrometry (LC-MS). The characterization of this
deuterated standard relies on these analytical techniques to confirm its identity, purity, and the
position of the deuterium labels.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e 1H NMR: In the *H NMR spectrum of Doxifluridine-d2, the signal corresponding to the 5'-
methyl protons would be significantly diminished or absent compared to the spectrum of
unlabeled Doxifluridine. The integration of the remaining proton signals would be consistent
with the rest of the molecule.
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e 2H NMR (Deuterium NMR): A 2H NMR spectrum would show a signal at the chemical shift
corresponding to the 5'-methyl group, providing direct evidence of the deuterium labeling at
this position.

Mass Spectrometry (MS)

Mass spectrometry is a key technique for confirming the incorporation of deuterium. The
molecular ion peak in the mass spectrum of Doxifluridine-d2 would be observed at a mass-to-
charge ratio (m/z) that is two units higher than that of unlabeled Doxifluridine, reflecting the
presence of two deuterium atoms.

Table 2: Expected Mass Spectrometry Data for Doxifluridine and Doxifluridine-d2

Exact Mass Expected [M+H]*
Compound Molecular Formula ] .

(Monoisotopic) (m/z)
Doxifluridine CoH11FN20s 246.0652 247.0730
Doxifluridine-d2 CoHoD2FN20s 248.0777 249.0855

Metabolic Pathway of Doxifluridine

The primary metabolic pathway of Doxifluridine involves its conversion to 5-fluorouracil (5-FU).
This bioactivation is a critical step for its anticancer activity.
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Caption: Metabolic activation of Doxifluridine to its active metabolites.
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Doxifluridine is a direct precursor to 5-FU. It is also a metabolite in the more complex metabolic
cascade of Capecitabine, where 5'-Deoxy-5-fluorocytidine is first converted to Doxifluridine.
The subsequent conversion of Doxifluridine to 5-FU is catalyzed by the enzyme thymidine
phosphorylase. 5-FU is then further metabolized to 5-fluorouridine monophosphate (FUMP)
and 5-fluoro-2'-deoxyuridine monophosphate (FAUMP), which exert their cytotoxic effects by
inhibiting thymidylate synthase and being incorporated into RNA and DNA.

Synthesis of Doxifluridine

While a specific, detailed synthesis protocol for Doxifluridine-d2 is not readily available in the
public domain, the general synthesis of Doxifluridine involves the modification of a uridine
precursor. A common route involves the selective deoxygenation of the 5'-hydroxyl group of a
protected 5-fluorouridine derivative.

The synthesis of the deuterated analog would likely involve the use of a deuterated reducing
agent at the appropriate step to introduce the deuterium atoms at the 5'-position.
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Caption: A plausible synthetic workflow for Doxifluridine-d2.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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